4-Hydroxyphenyl 4-(pentadecyloxy)benzoate
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Overview
Description
It is an ester formed from the reaction of 4-hydroxyphenol and 4-(pentadecyloxy)benzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxyphenyl 4-(pentadecyloxy)benzoate typically involves the esterification of 4-hydroxyphenol with 4-(pentadecyloxy)benzoic acid. The reaction is usually carried out in the presence of an esterification catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction medium often includes an organic solvent like toluene or dichloromethane to facilitate the dispersion of reactants .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are employed to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxyphenyl 4-(pentadecyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The ester linkage can be reduced to yield the corresponding alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group yields quinones, while reduction of the ester linkage produces alcohols .
Scientific Research Applications
4-Hydroxyphenyl 4-(pentadecyloxy)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of liquid crystal polymers and other advanced materials.
Biology: The compound’s structural properties make it useful in studying membrane interactions and protein-lipid interactions.
Industry: Utilized in the production of high-performance materials, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of 4-Hydroxyphenyl 4-(pentadecyloxy)benzoate involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The phenolic hydroxyl group can form hydrogen bonds with various biomolecules, while the long alkyl chain provides hydrophobic interactions that stabilize these complexes .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxyphenyl benzoate
- 4-Hydroxyphenyl 4-(decyloxy)benzoate
- 4-Hydroxyphenyl 4-(dodecyloxy)benzoate
Uniqueness
4-Hydroxyphenyl 4-(pentadecyloxy)benzoate is unique due to its long alkyl chain, which imparts distinct hydrophobic properties and enhances its ability to interact with lipid membranes and hydrophobic surfaces. This makes it particularly valuable in the development of liquid crystal polymers and other advanced materials .
Properties
CAS No. |
918626-37-6 |
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Molecular Formula |
C28H40O4 |
Molecular Weight |
440.6 g/mol |
IUPAC Name |
(4-hydroxyphenyl) 4-pentadecoxybenzoate |
InChI |
InChI=1S/C28H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-23-31-26-19-15-24(16-20-26)28(30)32-27-21-17-25(29)18-22-27/h15-22,29H,2-14,23H2,1H3 |
InChI Key |
YXEDWAVRDBEVRD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)O |
Origin of Product |
United States |
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